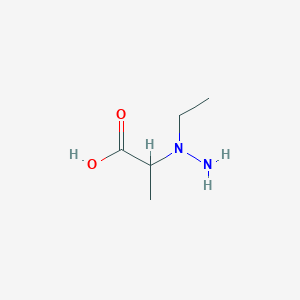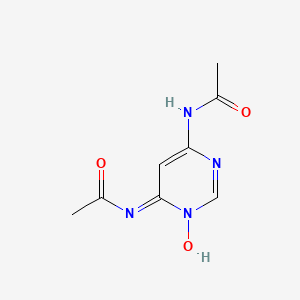
5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole is a compound belonging to the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability across a wide pH range. They are used in various fields, including medicinal chemistry, material science, and coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole typically involves the reaction of primary amines with orthocarboxylic acid esters and sodium azide. This reaction can be catalyzed by various agents, including metallic triflates, imidazolium ionic liquids, and nanoparticles . The reaction conditions often involve moderate temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production methods for tetrazoles, including this compound, often employ continuous flow reactors to enhance efficiency and yield. These methods may also utilize environmentally friendly catalysts to minimize waste and reduce the use of toxic reagents .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole involves its interaction with various molecular targets and pathways. In medicinal applications, it can act as a bioisostere, replacing carboxylic acid groups to enhance the bioavailability and stability of drugs . In coordination chemistry, it serves as a ligand, forming complexes with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Known for its high nitrogen content and use in high-energy materials.
5-(1H-tetrazol-5-yl)isophthalic acid: Utilized in the synthesis of metal-organic frameworks with luminescent and magnetic properties.
Uniqueness
5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole is unique due to its dual tetrazole rings, which enhance its stability and reactivity.
Propriétés
Numéro CAS |
26670-19-9 |
|---|---|
Formule moléculaire |
C3H4N8 |
Poids moléculaire |
152.12 g/mol |
Nom IUPAC |
5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole |
InChI |
InChI=1S/C3H4N8/c1(2-4-8-9-5-2)3-6-10-11-7-3/h1H2,(H,4,5,8,9)(H,6,7,10,11) |
Clé InChI |
ZPPDPNQDTZPAER-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NNN=N1)C2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13994921.png)

![4-Methyl-2-[[2-(2,3,4,5,6-pentachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13994934.png)





![1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine](/img/structure/B13994981.png)
![2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide](/img/structure/B13994989.png)


